molecular formula C17H24ClNO3S B3007363 2-(2-Chlorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one CAS No. 2097920-78-8

2-(2-Chlorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one

Cat. No.: B3007363
CAS No.: 2097920-78-8
M. Wt: 357.89
InChI Key: NTOYBJFIWMGMOJ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C17H24ClNO3S and its molecular weight is 357.89. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

Several studies have focused on synthesizing related compounds and analyzing their crystal structures to understand their chemical properties better. For instance, compounds with similar structural features have been synthesized through condensation reactions, characterized by spectroscopic techniques, and investigated using X-ray crystallography. These studies reveal insights into the compounds' molecular geometries, such as the chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms (S. Prasad et al., 2008; S. B. Benakaprasad et al., 2007).

Molecular Interaction Studies

Research into the molecular interactions of related compounds, such as antagonist activities and binding affinities to receptors, provides valuable insights into designing compounds with specific biological activities. For example, molecular interaction studies of compounds with similar structural features to the CB1 cannabinoid receptor shed light on the compounds' potential biological activities and therapeutic applications (J. Shim et al., 2002).

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO3S/c1-13(2)12-23(21,22)15-7-5-9-19(11-15)17(20)10-14-6-3-4-8-16(14)18/h3-4,6,8,13,15H,5,7,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOYBJFIWMGMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.